molecular formula C6H12O2 B097857 5-methoxypentan-2-one CAS No. 17429-04-8

5-methoxypentan-2-one

Cat. No.: B097857
CAS No.: 17429-04-8
M. Wt: 116.16 g/mol
InChI Key: FXTIMAJUMAQUOG-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted Ketones and Ethers

5-Methoxypentan-2-one is an organic compound that possesses two key functional groups: a ketone and an ether. This bifunctionality places it at an interesting intersection of chemical reactivity and makes it a valuable subject of study within the broader categories of substituted ketones and ethers. Ketones are characterized by a carbonyl group (C=O) bonded to two other carbon atoms, and their chemistry is dominated by nucleophilic addition to the carbonyl carbon and reactions at the alpha-carbon. Ethers feature an oxygen atom connected to two alkyl or aryl groups and are generally less reactive, often serving as stable linkages in more complex molecules.

The presence of both a ketone and an ether group on the same carbon skeleton, as in this compound, allows for a diverse range of chemical transformations. The ketone functionality can undergo reactions such as oxidation, reduction, and various carbon-carbon bond-forming reactions, while the ether group is relatively stable and can influence the molecule's polarity and solubility. This dual nature makes such compounds versatile building blocks in organic synthesis.

The study of substituted ketones and ethers is a cornerstone of modern organic chemistry. Research in this area focuses on developing new synthetic methodologies, understanding reaction mechanisms, and creating novel molecules with specific properties. For example, the synthesis of unsymmetrical ethers can be achieved through highly chemoselective catalytic methods, and various strategies exist for the regio- and stereoselective synthesis of substituted ketone derivatives. The principles governing the reactivity of these functional groups are fundamental to the design and synthesis of a vast array of organic compounds, from pharmaceuticals to materials.

Foundational Research Significance of the this compound Scaffold

The foundational research significance of the this compound scaffold is primarily derived from its utility as a precursor and building block in the synthesis of more complex and biologically relevant molecules. While direct research on this compound itself is somewhat specialized, the importance of its structural framework is highlighted by the applications of its derivatives and related compounds in medicinal chemistry and natural product synthesis.

A key area where the significance of this scaffold is evident is in the development of potential therapeutics. For instance, the closely related precursor, 5-methoxypentan-2-ol, is utilized in the synthesis of compounds with potential antitumor properties. These derivatives have been investigated for their ability to modulate splicing factors in cancer cells, a mechanism that could lead to the development of novel anticancer agents. The structure-activity relationship studies of these complex molecules rely on the foundational scaffold provided by the methoxypentane core.

Furthermore, the methoxy-ketone structural motif is a recurring feature in various intermediates for pharmacologically active compounds. For example, derivatives like 1-(4-Chlorophenyl)-5-methoxy-1-pentanone serve as crucial building blocks in the development of new drugs. lookchem.com The presence of the methoxy (B1213986) group can influence the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and bioavailability, a desirable characteristic in drug design. The versatility of the ketone group for further chemical modification adds to the value of this scaffold in creating diverse molecular libraries for screening and drug discovery.

The this compound scaffold is also relevant in the synthesis of natural products. The related alcohol, 5-methoxypentan-2-ol, has been reported as a building block for synthesizing bioactive isoflavans. This underscores the importance of the underlying carbon skeleton in constructing complex natural product frameworks that may possess beneficial biological activities.

Overview of Key Research Areas Pertaining to this compound

Research pertaining to this compound and its structural analogs is concentrated in a few key areas, primarily leveraging its identity as a versatile chemical intermediate.

One of the most prominent research areas is its application as a building block in organic synthesis . The dual functionality of this compound allows it to be a starting point for the creation of more elaborate molecules. The ketone group can be readily transformed into other functional groups or used to form new carbon-carbon bonds, while the ether linkage provides a stable, flexible chain. This is evidenced by the synthesis of various derivatives, such as 1-Chloro-5-methoxypentan-2-one and other substituted analogs, which are themselves intermediates for more complex targets. lookchem.com

A second significant area of research is in medicinal chemistry . The scaffold of this compound is of interest for the design and synthesis of new drug candidates. As mentioned, its precursor is involved in creating potential antitumor agents. Furthermore, fluorinated analogs, such as 2,2-Difluoro-5-methoxypentan-1-ol, are explored for their potential biological activity, including enzyme interactions and antimicrobial properties. The introduction of fluorine atoms can significantly alter a molecule's electronic properties and bioavailability, and the underlying methoxypentane structure serves as a valuable template for such modifications.

Finally, there is emerging interest in the role of this compound in the context of natural products . Its identification in the extracts of certain plants, which are known to have biological activities like antimicrobial effects, suggests that this compound itself or its derivatives may contribute to these properties. This opens up avenues for research into its own potential bioactivity and its role in the chemical ecology of the organisms that produce it. While not a primary focus, related ketones and ethers are also investigated for their sensory properties, indicating a potential, though less explored, application in the fragrance and flavor industry . thegoodscentscompany.comlookchem.com

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₂O₂ nih.gov
Molecular Weight 116.16 g/mol nih.gov
CAS Number 17429-04-8 nih.gov
IUPAC Name This compound nih.gov
Boiling Point 160.3 °C at 760 mmHg thegoodscentscompany.com
Flash Point 47.1 °C
Density 0.886 g/cm³
Vapor Pressure 2.4 mmHg at 25°C
SMILES CC(=O)CCCOC nih.gov
InChIKey FXTIMAJUMAQUOG-UHFFFAOYSA-N nih.gov

Properties

IUPAC Name

5-methoxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(7)4-3-5-8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTIMAJUMAQUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169808
Record name 2-Pentanone, 5-methoxy-
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17429-04-8
Record name 2-Pentanone, 5-methoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 5-methoxy-
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Record name 5-methoxypentan-2-one
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Advanced Synthetic Methodologies for 5 Methoxypentan 2 One and Its Structural Analogues

Strategies for Carbon-Carbon Bond Formation in the Synthesis of 5-Methoxypentan-2-one

The construction of the pentanone backbone is a critical step in the synthesis of this compound. Several classical and modern organic reactions can be employed to achieve this, each with its own set of advantages and limitations.

Aldol (B89426) Condensation Approaches and Subsequent Transformations

The aldol condensation is a powerful tool for forming carbon-carbon bonds and can be adapted to synthesize precursors for this compound. scribd.comazom.commagritek.com A plausible route involves the reaction of acetone (B3395972) with a suitable three-carbon aldehyde bearing a protected hydroxyl group or a precursor to the methoxy (B1213986) group.

For instance, the base-catalyzed aldol condensation of acetone with an appropriate aldehyde can yield a β-hydroxy ketone. magritek.com This intermediate can then undergo dehydration to form an α,β-unsaturated ketone, followed by reduction of the double bond and conversion of the protected hydroxyl group to a methoxy group. A general scheme for this approach is the reaction between acetone and p-anisaldehyde (4-methoxybenzaldehyde) under basic conditions. azom.com

Reactant 1Reactant 2Catalyst/ConditionsIntermediate Product
AcetoneMethoxyacetaldehydeBase (e.g., NaOH, KOH)4-hydroxy-5-methoxypentan-2-one
AcetoneAcroleinBase5-hydroxypent-3-en-2-one (B12562102)

Subsequent transformations of these intermediates, such as hydrogenation of the double bond in 5-hydroxypent-3-en-2-one and subsequent etherification of the hydroxyl group, would lead to the target molecule.

Hydroxyalkylation Reactions as Precursor Derivatization

Hydroxyalkylation reactions provide another avenue for constructing the carbon skeleton of this compound. One common method involves the use of organometallic reagents, such as Grignard reagents, to introduce a hydroxypropyl group to an acetyl-containing starting material.

A potential synthetic route could start with the Grignard reaction between methylmagnesium bromide and 3-methoxypropanal. This reaction would yield 4-methoxy-2-butanol, which could then be oxidized to the corresponding ketone, 4-methoxypentan-2-one, a structural isomer of the target compound. A similar strategy targeting this compound would involve the reaction of a Grignard reagent derived from a protected 3-halopropanol with acetaldehyde, followed by deprotection, etherification, and oxidation.

Grignard ReagentCarbonyl CompoundIntermediate ProductFinal Product after Oxidation
3-methoxypropylmagnesium bromideAcetaldehyde5-methoxypentan-2-olThis compound
Methylmagnesium bromide4-methoxybutanal5-methoxypentan-2-olThis compound

Routes via Cyclopropane (B1198618) Ring Opening

The ring strain in cyclopropane rings makes them susceptible to ring-opening reactions, a characteristic that can be exploited in the synthesis of acyclic compounds. uq.edu.au The reaction of methyl cyclopropyl (B3062369) ketone with a nucleophile in the presence of an acid or a transition metal catalyst can lead to the formation of a pentanone derivative.

Specifically, the acid-catalyzed ring opening of a cyclopropane ring with methanol (B129727) can introduce a methoxy group. azom.com For example, the reaction of 1-acetyl-2-methylcyclopropane with methanol under acidic conditions could potentially yield a methoxy-substituted hexanone. While not a direct synthesis of this compound, this methodology demonstrates the potential for creating methoxy-ketones from cyclopropyl precursors. The regioselectivity of the ring opening is a critical factor in determining the final product.

Methodologies for Introducing the Methoxy Group in Pentanone Systems

The introduction of the methoxy group is a key transformation in the synthesis of this compound. This can be achieved either by converting a pre-existing functional group or by direct introduction of the methoxy group onto the pentanone backbone.

Etherification of Hydroxyl-Functionalized Pentanones

A common and reliable method for the synthesis of ethers is the Williamson ether synthesis. magritek.comchemicalbook.comumkc.edu This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. magritek.comchemicalbook.com

In the context of this compound synthesis, a crucial precursor is 5-hydroxy-2-pentanone. This precursor can be etherified using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride.

Reaction Scheme:

CH₃C(O)CH₂CH₂CH₂OH + NaH → CH₃C(O)CH₂CH₂CH₂ONa + H₂ CH₃C(O)CH₂CH₂CH₂ONa + CH₃I → CH₃C(O)CH₂CH₂CH₂OCH₃ + NaI

Starting MaterialMethylating AgentBaseProduct
5-hydroxy-2-pentanoneMethyl iodideSodium hydrideThis compound
5-hydroxy-2-pentanoneDimethyl sulfateSodium hydroxideThis compound

An alternative approach involves the reaction of a halopentanone, such as 5-chloro-2-pentanone, with sodium methoxide.

Direct Methoxylation Techniques

Direct methoxylation of a pentanone at the 5-position is a more direct but potentially less selective approach. This can be challenging due to the presence of other reactive sites in the molecule. However, methods for the α-methoxylation of ketones have been developed. acs.org These methods often involve the formation of an enolate followed by reaction with an electrophilic methoxy source.

For the synthesis of this compound, a selective functionalization of the terminal methyl group would be required. This could potentially be achieved through radical-based reactions or by employing directing groups to guide the methoxylation to the desired position. Research in this area is ongoing, with the goal of developing highly regioselective C-H functionalization reactions.

Derivatization and Functionalization of this compound

The chemical structure of this compound offers two primary sites for derivatization and functionalization: the carbonyl center and the alkyl chain.

Reactions at the Carbonyl Center

The carbonyl group is a key reactive center in ketones. Typical reactions would involve nucleophilic addition to the electrophilic carbonyl carbon. For a compound like this compound, this could include:

Reduction: The carbonyl group could be reduced to a secondary alcohol (5-methoxypentan-2-ol) using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 2-methyl-5-methoxypentan-2-ol.

Wittig Reaction: Reaction with a phosphorus ylide would convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various substituted alkenes.

Acetal (B89532) and Ketal Formation: In the presence of an alcohol and an acid catalyst, the carbonyl group could be protected as an acetal or ketal. This is a common strategy in multi-step syntheses to prevent unwanted reactions at the carbonyl center.

Alkylation and Acylation of the Alkyl Chain

The α-hydrogens (on the C1 and C3 positions) of this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can undergo alkylation or acylation.

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. The regioselectivity of this reaction (alkylation at C1 vs. C3) would depend on the reaction conditions (e.g., choice of base, temperature).

Acylation: The enolate can also react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position, leading to the formation of β-dicarbonyl compounds.

Halogenation and Subsequent Transformations

The α-positions of ketones can be halogenated under either acidic or basic conditions.

Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate and typically results in the substitution of one α-hydrogen with a halogen.

Base-Promoted Halogenation: This reaction proceeds through an enolate and can be difficult to stop at mono-halogenation, often leading to polyhalogenated products. The resulting α-haloketones are versatile intermediates for various transformations, including elimination and nucleophilic substitution reactions.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. For derivatives of this compound, this would involve creating one or more stereocenters with a high degree of control over the stereochemical outcome.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of this compound, this could be achieved through several established strategies, although no specific examples for this compound have been reported. Potential approaches include:

Asymmetric Alkylation: Using a chiral auxiliary or a chiral phase-transfer catalyst to direct the alkylation of the enolate to form a product with a new stereocenter at the α-position.

Asymmetric Reduction: Employing a chiral reducing agent or a catalyst (e.g., Noyori's asymmetric hydrogenation) to reduce the prochiral carbonyl group to a specific enantiomer of the corresponding alcohol.

Enantioselective Aldol Reactions: The enolate of this compound could potentially react with an aldehyde in the presence of a chiral catalyst to produce a chiral β-hydroxy ketone.

Diastereoselective Approaches

Diastereoselective synthesis focuses on controlling the formation of one diastereomer over another when a molecule has multiple stereocenters. For derivatives of this compound, this would be relevant in reactions that introduce a new stereocenter into a molecule that is already chiral.

For instance, if a chiral center were already present in an alkyl or acyl group being added to the enolate of this compound, the existing stereocenter could influence the stereochemical outcome at the newly formed stereocenter, leading to a diastereoselective reaction. Similarly, the reduction of a chiral α-substituted derivative of this compound could proceed diastereoselectively.

Mechanistic Investigations of Reactions Involving 5 Methoxypentan 2 One

Reaction Kinetics and Thermodynamic Analyses of 5-Methoxypentan-2-one Transformations

No specific kinetic studies on the oxidation of this compound have been found in the reviewed literature. Hypothetically, the oxidation of the ketone functional group would likely require strong oxidizing agents and harsh conditions, proceeding at a slow rate. The methoxy (B1213986) group is generally stable to oxidation. The rate of oxidation would be influenced by factors such as the concentration of the oxidant, temperature, and the presence of a catalyst. A plausible, though unverified, kinetic rate law might be:

Rate = k[this compound]^m[Oxidant]^n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the ketone and the oxidant, respectively.

Detailed mechanistic studies on the acid-catalyzed reactions of this compound are not available. However, based on the principles of ketone chemistry, acid catalysis would likely involve the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This would facilitate nucleophilic attack at the carbonyl carbon. For instance, in an acid-catalyzed self-condensation (an aldol-type reaction), one molecule of the protonated ketone would react with the enol form of another molecule. The thermodynamic favorability of such reactions would depend on the stability of the resulting products.

Elucidation of Radical Mechanisms in this compound Chemistry

There is no specific information available regarding radical mechanisms involving this compound. In a hypothetical radical halogenation reaction, a radical initiator would abstract a hydrogen atom from the carbon backbone. The stability of the resulting radical intermediate would determine the regioselectivity of the halogenation. The methoxy group might influence the radical stability through inductive effects.

Characterization of Catalytic Mechanisms in Synthesis and Transformation

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, no specific examples involving this compound as a substrate are documented in the available literature. Theoretically, the enolate of this compound could participate as a nucleophile in palladium-catalyzed allylic alkylation or α-arylation reactions. The catalytic cycle would involve the standard steps of oxidative addition, transmetalation (if a cross-coupling partner is used), and reductive elimination.

Hypothetical Palladium-Catalyzed α-Arylation Reaction Parameters

Parameter Value
Catalyst Pd(OAc)₂ / Ligand
Ligand Buchwald or Hartwig type phosphine (B1218219) ligand
Base NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Toluene, Dioxane, or THF

| Temperature | 80-120 °C |

Organocatalysis provides a powerful tool for asymmetric synthesis. In the context of this compound, an organocatalyst, such as a chiral amine, could be employed to facilitate asymmetric aldol (B89426) reactions. The mechanism would proceed through the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine would then react with an electrophile, such as an aldehyde, with the stereochemistry of the product being controlled by the chiral catalyst.

Hypothetical Organocatalytic Aldol Reaction of this compound

Reactant 1 Reactant 2 Catalyst Product

Role of Functional Groups in Modulating Reaction Pathways

The reactivity of this compound is dictated by the presence of its two key functional groups: the ketone moiety and the methoxy group. Their individual characteristics and their potential for interaction govern the molecule's behavior in various chemical environments.

Reactivity of the Ketone Moiety

The ketone functional group, with its polar carbon-oxygen double bond, is the primary site of reactivity in this compound. The carbonyl carbon is electrophilic due to the electron-withdrawing nature of the oxygen atom, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen is nucleophilic and can be protonated under acidic conditions, which further enhances the electrophilicity of the carbonyl carbon.

Typical reactions involving the ketone moiety include nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The stability of this intermediate and the subsequent reaction steps are influenced by the nature of the nucleophile and the reaction conditions.

Another important aspect of ketone reactivity is the acidity of the α-hydrogens (the hydrogens on the carbon atoms adjacent to the carbonyl group). The carbonyl group stabilizes the conjugate base (enolate) formed upon deprotonation of an α-hydrogen through resonance. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. In the case of this compound, there are two sets of α-hydrogens, on C1 and C3, leading to the potential for the formation of two different enolates. The regioselectivity of enolate formation is a critical factor in determining the outcome of subsequent reactions.

Table 1: General Reactivity of the Ketone Moiety

Reaction TypeDescriptionKey Intermediates
Nucleophilic AdditionAttack of a nucleophile on the electrophilic carbonyl carbon.Tetrahedral alkoxide
Enolate FormationDeprotonation of an α-hydrogen to form a resonance-stabilized anion.Enolate ion

Influence of the Methoxy Group

The methoxy group (-OCH₃) at the 5-position, while seemingly remote from the ketone, can exert a significant influence on the reaction pathways of this compound. This influence can be transmitted through several mechanisms:

Inductive Effect: The oxygen atom of the methoxy group is electronegative and can exert a weak electron-withdrawing inductive effect (-I effect) along the carbon chain. This can slightly increase the electrophilicity of the carbonyl carbon.

Neighboring Group Participation: In certain reactions, the lone pair of electrons on the ether oxygen can act as an internal nucleophile, participating in the reaction at a distant site. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to rate enhancements and the formation of cyclic intermediates. wikipedia.orgchem-station.comdalalinstitute.com For example, in reactions involving the formation of a carbocation or an electron-deficient center at the γ-position (C4) or δ-position (C5), the methoxy group could potentially cyclize to form a five- or six-membered ring intermediate, respectively. While more common for groups at the β-position, the possibility of γ-group participation exists.

Chelation: In reactions involving metal ions, the ether oxygen can act as a Lewis base and coordinate to the metal center. This chelation can hold the molecule in a specific conformation, thereby influencing the stereochemical outcome of the reaction. While chelation control is well-documented for α- and β-alkoxy ketones, its role in γ-alkoxy ketones is less defined but remains a possibility, especially with larger, more flexible chelate rings.

Table 2: Potential Influences of the γ-Methoxy Group

EffectDescriptionPotential Outcome
Inductive EffectElectron-withdrawing effect of the oxygen atom.Minor increase in carbonyl electrophilicity.
Neighboring Group ParticipationIntramolecular nucleophilic attack by the ether oxygen.Formation of cyclic intermediates, rate acceleration.
ChelationCoordination of the ether oxygen to a metal center.Conformational rigidity, stereochemical control.

Conformational Effects on Reactivity

The reactivity of an acyclic molecule like this compound is also intrinsically linked to its conformational preferences. chemistrysteps.comlibretexts.orgyoutube.com Rotation around the single bonds in the pentan-2-one chain leads to various conformers, each with a different spatial arrangement of the atoms and, consequently, different energies and reactivities.

The relative orientation of the ketone and methoxy groups can influence reaction outcomes. For instance, in a folded conformation, the methoxy group might be positioned in close proximity to the ketone, potentially facilitating intramolecular reactions or influencing the approach of external reagents. In contrast, an extended conformation would minimize the interaction between the two functional groups.

Computational studies on related functionalized ketones have shown that the presence of heteroatoms can significantly impact the conformational landscape and, in turn, the stereoselectivity of reactions. vub.be For this compound, the key dihedral angles to consider are those around the C2-C3, C3-C4, and C4-C5 bonds. The lowest energy conformations will be those that minimize steric interactions (gauche and eclipsing interactions) and maximize any stabilizing interactions, such as intramolecular hydrogen bonding if applicable, or favorable dipole-dipole interactions.

The transition state geometry for a particular reaction will be heavily influenced by the initial ground-state conformation. A reaction that requires the functional groups to be in a specific orientation will have a lower activation energy if the ground-state population of that conformer is high. Therefore, a thorough conformational analysis is essential for a complete understanding of the mechanistic pathways available to this compound.

Table 3: Key Conformational Considerations

Bond RotationKey Interactions to ConsiderImpact on Reactivity
C2-C3Steric interactions between the methyl group and the propyl chain.Influences the accessibility of the carbonyl group.
C3-C4Gauche interactions involving the carbonyl group and the rest of the chain.Orients the methoxy group relative to the ketone.
C4-C5Torsional strain involving the methoxy group.Determines the proximity of the ether oxygen to the carbonyl.

Computational Chemistry and Theoretical Studies of 5 Methoxypentan 2 One

Quantum-Chemical Characterization of Electronic Structure and Reactivity

Quantum-chemical methods are central to understanding the intrinsic electronic properties of 5-methoxypentan-2-one, which dictate its chemical behavior.

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for determining the electronic structure and geometry of molecules. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are derived directly from quantum mechanical principles without experimental parameters. aip.orgresearchgate.net DFT, a widely used alternative, calculates the electron density of a molecule to determine its properties, offering a favorable balance between accuracy and computational cost. vub.bechemrxiv.org

For this compound, these calculations are used to optimize the molecular geometry, finding the most stable arrangement of its atoms in three-dimensional space. researchgate.net Furthermore, they can predict various thermodynamic parameters, such as the molecule's total electronic energy, enthalpy, and Gibbs free energy. orientjchem.org Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared spectrum. rsc.org High-level calculations can provide highly precise energetics for conformational analysis and reaction equilibria. researchgate.net

Table 1: Illustrative Calculated Properties for this compound (Note: The following data is illustrative of typical results from DFT calculations and is not from a specific published study on this exact molecule.)

ParameterComputational MethodIllustrative Value
Optimized C=O Bond LengthB3LYP/6-31G(d)1.215 Å
Optimized C-O-C Bond Angle (ether)B3LYP/6-31G(d)111.5°
Electronic EnergyCCSD(T)/cc-pVTZ-385.12345 Hartree
Dipole MomentMP2/6-311G(d,p)2.75 Debye

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. leah4sci.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The interaction between these orbitals governs chemical reactions. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). ossila.comwuxiapptec.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. scirp.org A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. scirp.org For a ketone like this compound, the LUMO is typically localized on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon the primary site for nucleophilic attack. The HOMO may have significant contributions from the oxygen lone pairs.

Table 2: Illustrative Frontier Orbital Data for this compound (Note: This data is for illustrative purposes.)

OrbitalIllustrative Energy (eV)Implication for Reactivity
HOMO-10.2Indicates electron-donating ability (nucleophilicity), likely from oxygen lone pairs.
LUMO+2.5Indicates electron-accepting ability (electrophilicity), centered on the C=O group.
HOMO-LUMO Gap12.7 eVSuggests relatively high kinetic stability.

Simulation of Reaction Mechanisms and Transition State Theory

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, providing insights that complement experimental kinetics.

By calculating the energies of reactants, products, and intermediate structures, a potential energy surface (PES) for a reaction can be constructed. rsc.org A key goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. rsc.orgmdpi.com The structure of the transition state is a fleeting arrangement of atoms that cannot be isolated experimentally but can be optimized computationally. rsc.org

Methods like DFT are used to calculate the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate according to Transition State Theory (TST). mdpi.com For example, in the Norrish Type II reaction of a ketone, computational studies can model the intramolecular abstraction of a gamma-hydrogen by the carbonyl oxygen via a six-membered cyclic transition state. scholarsresearchlibrary.com Intrinsic Reaction Coordinate (IRC) calculations are then used to verify that the identified transition state correctly connects the reactants and products on the energy profile. scholarsresearchlibrary.comnih.gov

When a reaction can produce multiple stereoisomers, computational methods can predict the product distribution. vub.be The stereochemical outcome is determined by kinetic control, meaning it depends on the relative activation energies of the transition states leading to the different stereoisomeric products. rsc.org

For instance, in the reduction of a ketone, a reducing agent can attack the carbonyl carbon from two different faces, potentially leading to two different stereoisomers of the resulting alcohol. By calculating the energies of the two diastereomeric transition states, chemists can predict which product will be favored. vub.be The pathway with the lower activation energy will be faster and thus yield the major product. rsc.org This analysis allows for a rational understanding of stereoselectivity based on factors like steric hindrance and electronic effects in the transition state.

Predictive Modeling of Structure-Reactivity Relationships

Building on the data from quantum-chemical calculations, it is possible to develop predictive models that correlate molecular structure with chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to establish a mathematical relationship between numerical descriptors of a molecule's structure and its observed activity or reactivity. nih.govrsc.org

For a series of ketones, descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment) or be based on topology and hydrophobicity (e.g., logP). nih.goveuropa.eu These descriptors are then used to build a model that can predict the reactivity of new, untested ketones. researchgate.net Such models are particularly valuable in fields like toxicology, where chemical reactivity is often the underlying cause of adverse effects like skin sensitization. nih.goveuropa.eu By creating a QSAR model for a specific reaction mechanism, the reactivity of compounds like this compound could be predicted without the need for extensive laboratory testing. europa.eu

Conformational Landscape Analysis and Intermolecular Interactions

The conformational flexibility and intermolecular interaction potential of this compound are critical to understanding its chemical behavior and physical properties. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in the public domain, a comprehensive understanding can be constructed by applying established principles of conformational analysis and intermolecular force theory to its constituent functional groups: a ketone and an ether.

The structure of this compound, with its rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformations. The primary drivers of conformational preference are steric hindrance, torsional strain, and intramolecular interactions. The flexible alkyl chain allows for various spatial arrangements of the methoxy (B1213986) and carbonyl groups.

Conformational Landscape Analysis

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements, or conformers. For this compound, the key dihedral angles that define its shape are along the C-C and C-O single bonds of the pentyl chain. Rotation around these bonds leads to different conformers, such as anti, gauche, and eclipsed forms. organicchemistrytutor.com

Computational methods like molecular mechanics and density functional theory (DFT) are powerful tools for exploring these landscapes. uci.edu These methods calculate the steric energy of different conformers, allowing for the identification of low-energy, stable structures. uci.edu For a molecule like this compound, the most stable conformers will likely adopt a staggered arrangement to minimize steric repulsion between the methyl group at one end and the methoxy group at the other. organicchemistrytutor.com

Below is an illustrative data table representing a hypothetical conformational analysis for this compound, based on typical energy differences found in similar aliphatic ketones and ethers.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerKey Dihedral Angles (Illustrative)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-AntiC1-C2-C3-C4 ≈ 180°, C2-C3-C4-O ≈ 180°0.00~60
Anti-GaucheC1-C2-C3-C4 ≈ 180°, C2-C3-C4-O ≈ 60°0.80~25
Gauche-GaucheC1-C2-C3-C4 ≈ 60°, C2-C3-C4-O ≈ 60°1.50~10
EclipsedAny C-C bond eclipsed> 4.00<1

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. Specific computational studies are required for precise values for this compound.

Intermolecular Interactions

The intermolecular forces present in a substance determine its macroscopic properties, such as boiling point, solubility, and viscosity. For this compound, the primary intermolecular forces are London dispersion forces and dipole-dipole interactions. vaia.comscienceready.com.au

The carbonyl group (C=O) in the ketone is highly polar, creating a significant permanent dipole moment in the molecule. docbrown.info The oxygen atom is more electronegative than the carbon atom, leading to a partial negative charge on the oxygen and a partial positive charge on the carbon. libretexts.org This allows for strong dipole-dipole attractions between adjacent molecules of this compound. vaia.com

The ether linkage (C-O-C) also contributes to the molecule's polarity, though to a lesser extent than the carbonyl group. The presence of these two polar functional groups means that dipole-dipole forces are the strongest type of intermolecular interaction in this compound. vaia.com

London dispersion forces, which arise from temporary fluctuations in electron density, are also present and increase with the size and surface area of the molecule. As an aliphatic chain, the pentyl backbone contributes significantly to these forces.

While this compound cannot act as a hydrogen bond donor, the oxygen atoms of both the carbonyl and ether groups can act as hydrogen bond acceptors. docbrown.infosavemyexams.com This means that it can form hydrogen bonds with protic solvents like water, which explains its solubility in such solvents. scienceready.com.audocbrown.info

The following table summarizes the expected intermolecular interactions involving this compound.

Table 2: Summary of Intermolecular Interactions for this compound

Interaction TypeDescriptionRelative Strength
Dipole-Dipole InteractionsAttraction between the permanent dipoles of the carbonyl and ether groups.Strong
London Dispersion ForcesTemporary dipoles arising from electron cloud fluctuations. Present throughout the molecule.Moderate to Strong (increases with chain length)
Hydrogen Bonding (as acceptor)Interaction of the lone pairs on the oxygen atoms with hydrogen bond donors (e.g., water).Moderate

Advanced Spectroscopic and Analytical Methodologies for 5 Methoxypentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Advanced ¹H NMR and ¹³C NMR Techniques

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in the structural elucidation of 5-methoxypentan-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different chemical environments of the hydrogen atoms. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the carbonyl group (C=O) are expected to be deshielded and appear at a higher chemical shift compared to the protons of the terminal methyl group. The methoxy (B1213986) group protons (-OCH₃) will also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon is significantly deshielded and appears at a very high chemical shift, typically in the range of 200-220 ppm. The carbon of the methoxy group and the other aliphatic carbons will have characteristic chemical shifts in the upfield region of the spectrum. nih.govnih.gov

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CH₃-C=O)2.129.8
C2 (C=O)-208.5
C3 (-CH₂-)2.641.5
C4 (-CH₂-)1.826.5
C5 (-CH₂-O)3.470.0
O-CH₃3.358.7

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Two-Dimensional NMR Spectroscopy (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, which is crucial for unambiguous structure determination, especially for complex molecules. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, COSY would show correlations between the protons on C3 and C4, and between the protons on C4 and C5, thus confirming the pentan-2-one backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would show correlations between the protons of the C1 methyl group and the C2 carbonyl carbon, as well as between the methoxy protons and the C5 carbon, providing definitive evidence for the placement of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a relatively small and flexible molecule like this compound, NOESY can provide information about its preferred conformation in solution.

Mass Spectrometry (MS) Approaches for Identification and Structural Elucidation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. epa.govepa.gov In this method, the sample is first separated based on the components' boiling points and interactions with the GC column, and then each separated component is introduced into the mass spectrometer for detection and identification. epa.gov The mass spectrum of this compound obtained from GC-MS would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. nih.govijpsonline.com The fragmentation pattern provides valuable structural information. For instance, the cleavage of the bond between C2 and C3 can lead to the formation of an acylium ion (CH₃CO⁺) with a mass-to-charge ratio (m/z) of 43, which is often a prominent peak in the mass spectra of methyl ketones. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. acs.org This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. acs.orgresearchgate.net For this compound (C₆H₁₂O₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of a compound and for analyzing complex mixtures. acs.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. quora.com These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong, sharp absorption band in the region of 1715-1725 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. The C-O stretching vibrations of the ether linkage will appear in the region of 1070-1150 cm⁻¹. The various C-H stretching and bending vibrations of the aliphatic chain will also be present in the spectrum. quora.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals in Raman than in IR. For this compound, the C-C backbone vibrations may be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ketone (C=O)Stretch1715 - 1725
Ether (C-O-C)Asymmetric Stretch1200 - 1070
Alkane (C-H)Stretch2850 - 3000
Alkane (C-H)Bend1350 - 1470

Chromatographic Separation Techniques

The accurate analysis and quantification of this compound rely on robust chromatographic separation techniques. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating this ketone from complex matrices. mdpi.comopenaccessjournals.com The choice between these techniques often depends on the sample matrix, the required sensitivity, and the specific analytical goals.

HPLC is a versatile technique used to separate, identify, and quantify compounds dissolved in a liquid solvent. rroij.com For a moderately polar compound like this compound, which contains both a ketone and an ether functional group, reversed-phase HPLC (RP-HPLC) is a suitable approach. pensoft.net

Method development for this compound would involve the systematic optimization of several key parameters to achieve efficient separation with good peak shape and resolution. A typical starting point would be a C18 column, which is a nonpolar stationary phase. pensoft.net The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in an isocratic or gradient elution mode. pensoft.netresearchgate.net

A diode-array detector (DAD) can be employed for detection, monitoring the analyte as it elutes from the column. researchgate.net The development process focuses on achieving a balance between analysis time and separation efficiency.

Key considerations for HPLC method development include:

Column Selection: A standard RP-HPLC column, such as a LiChrosorb RP-18 (or equivalent), is often the first choice due to its wide applicability. pensoft.net

Mobile Phase Composition: The ratio of the aqueous component to the organic modifier (e.g., acetonitrile or methanol) is critical. Adjusting this ratio influences the retention time of this compound. A higher proportion of the organic solvent will typically decrease the retention time. researchgate.net

Flow Rate: Optimizing the flow rate ensures sharp, well-defined peaks without generating excessive backpressure.

Column Temperature: Maintaining a consistent column temperature is crucial for reproducible results. rroij.com

A hypothetical, optimized HPLC method for the analysis of this compound is presented in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Instrumentation HPLC system with DAD or UV detector Standard equipment for routine analysis. openaccessjournals.comrroij.com
Column C18, 5 µm particle size, 250 mm x 4.6 mm Common reversed-phase column for separating moderately polar compounds. europa.eu
Mobile Phase Acetonitrile:Water (65:35, v/v) A common solvent mixture for ketones, providing good separation. researchgate.net
Elution Mode Isocratic Simplifies the method and ensures reproducibility for a single analyte.
Flow Rate 1.0 mL/min A typical flow rate for standard analytical columns.
Column Temperature 25 °C Controlled temperature ensures stable retention times.
Detection Wavelength 210 nm Ketones typically show UV absorbance at lower wavelengths.

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound. mdpi.com Optimization of a GC method is crucial to ensure efficient separation from other volatile components in a sample, such as impurities or other matrix components. Headspace sampling followed by GC-Mass Spectrometry (GC-MS) is a particularly powerful approach for such analyses. mdpi.comsemanticscholar.org

Optimization efforts typically focus on the oven temperature program, carrier gas flow rate, and column selection. chromatographyonline.com For a ketone like this compound, a mid-polarity column, such as one containing 5% diphenyl-95% dimethylpolysiloxane, provides good selectivity. mdpi.com

The oven temperature program is one of the most critical parameters to optimize. A typical program starts at a low temperature to trap volatile analytes at the head of the column, followed by a gradual ramp to higher temperatures to elute the compounds based on their boiling points and interactions with the stationary phase. semanticscholar.org

Key parameters for GC optimization include:

Column Selection: A capillary column like an HP-5MS is suitable for separating a wide range of volatile organic compounds, including ketones. mdpi.com

Oven Temperature Program: A multi-step temperature ramp can effectively separate compounds with different volatilities. semanticscholar.org

Carrier Gas: Helium is a commonly used carrier gas, providing good efficiency. chromatographyonline.com

Injection Mode: Splitless injection is often used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity. mdpi.com For higher concentrations, a split injection might be necessary to avoid column overload. semanticscholar.org

An example of an optimized GC method for the analysis of ketones, adaptable for this compound, is detailed below.

Table 2: Illustrative GC-MS Method Parameters for this compound Analysis

Parameter Condition Rationale
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) Provides both separation and identification capabilities. mdpi.com
Column HP-5MS (5% diphenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness A versatile column suitable for a broad range of volatile compounds. mdpi.com
Carrier Gas Helium at a constant flow of 1.5 mL/min Inert carrier gas providing good chromatographic resolution. chromatographyonline.com
Oven Program Start at 40°C (hold 5 min), ramp to 130°C at 5°C/min, then to 200°C at 35°C/min This program allows for the separation of a wide range of volatile compounds. mdpi.comsemanticscholar.org
Injector Headspace Sampler Ideal for analyzing volatile compounds in solid or liquid matrices. mdpi.com
Injection Mode Splitless Maximizes sensitivity for trace-level analysis. mdpi.com
Mass Spectrometer Quadrupole with an inert ion source Standard MS detector for GC analysis. mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique for creating reproducible mass spectra.

| Scan Range | m/z 35-350 | Covers the expected mass fragments of the target analyte and potential impurities. |

Development of Reference Standards and Analytical Quantification Methods

The accurate quantification of this compound requires the use of a well-characterized reference standard. A reference standard is a highly purified compound that is used to calibrate the analytical instrument and to determine the concentration of the analyte in unknown samples. eurofins.com

The development of a reference standard involves synthesizing the compound at a high purity level and thoroughly characterizing it to confirm its identity and establish its purity. The purity assessment may involve a combination of techniques, including chromatography (GC, HPLC), spectroscopy (NMR, IR, MS), and potentially elemental analysis.

Once a reference standard is established, a quantification method can be developed and validated. This typically involves creating a calibration curve by analyzing a series of solutions containing known concentrations of the reference standard. acs.org The response of the instrument (e.g., peak area in a chromatogram) is plotted against the concentration to generate a linear regression model. This model is then used to calculate the concentration of this compound in test samples.

For enhanced accuracy, especially in complex matrices, an internal standard (IS) may be used. eurofins.com An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. A known amount of the IS is added to all standards and samples. The ratio of the analyte response to the IS response is then used for quantification, which helps to correct for variations in sample preparation and instrument response. eurofins.com For this compound, a deuterated analog or a ketone of similar chain length and polarity not expected in the sample could serve as a suitable internal standard. acs.org

Method validation is a critical step to ensure the reliability of the quantification results. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. semanticscholar.org

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. semanticscholar.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. semanticscholar.org

Table 3: Illustrative Quantification Parameters for this compound

Parameter Description Example Value/Range
Quantification Technique External Standard Calibration A calibration curve is generated using a certified reference standard.
Internal Standard (IS) Deuterated this compound or 2-hexanone Used to improve precision by correcting for injection volume and matrix effects. semanticscholar.org
Linear Range The concentration range over which the method is linear. 0.1 - 100 µg/mL
Correlation Coefficient (R²) A measure of the linearity of the calibration curve. > 0.99
Limit of Detection (LOD) The lowest detectable concentration. e.g., 0.05 µg/g (based on similar ketones) semanticscholar.org

| Limit of Quantification (LOQ) | The lowest quantifiable concentration. | e.g., 0.15 µg/g (based on similar ketones) semanticscholar.org |

Applications of 5 Methoxypentan 2 One in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in the Synthesis of Complex Organic Architectures

The strategic placement of a ketone and an ether functional group within a five-carbon chain makes 5-methoxypentan-2-one an ideal starting material for the synthesis of intricate organic molecules. This bifunctionality allows for sequential or one-pot reactions, leading to the efficient assembly of complex carbon skeletons.

Construction of Natural Product Analogues

Natural products and their analogues are a cornerstone of drug discovery and chemical biology. The synthesis of these often complex molecules requires robust and versatile building blocks. While direct examples of the incorporation of this compound into the total synthesis of a specific natural product are not extensively documented in readily available literature, its structural motifs are present in various natural products. For instance, the core structure can be conceptually linked to fragments of polyketide natural products.

The true value of this compound in this context lies in its potential as a precursor for key intermediates. For example, derivatives of this compound could be employed in the synthesis of bioactive isoflavans. The ketone functionality can be used for carbon-carbon bond formation through aldol (B89426) reactions or Wittig-type olefinations, while the methoxy (B1213986) group can be retained as a stable ether linkage or cleaved to reveal a hydroxyl group for further functionalization. This versatility allows chemists to construct analogues of natural products with modified pharmacokinetic or pharmacodynamic properties.

Potential Application Reaction Type Resulting Moiety
Chain ElongationAldol Condensationβ-Hydroxy Ketone
Introduction of UnsaturationWittig ReactionAlkene
Functional Group InterconversionReduction of KetoneSecondary Alcohol
Ether CleavageDemethylationPrimary Alcohol

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are integral to pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. The ketone functionality is a key reactive site for cyclization reactions. For instance, condensation of this compound with hydrazines or hydroxylamines can lead to the formation of pyrazoles and isoxazoles, respectively.

Furthermore, the methoxy group can influence the regioselectivity of cyclization reactions or be involved in intramolecular processes. For example, under acidic conditions, the methoxy group could be cleaved, and the resulting alcohol could participate in an intramolecular cyclization with the ketone or a derivative thereof. Research has shown that related ketones, such as 4-isothiocyanato-4-methylpentan-2-one, are used to synthesize a variety of heterocyclic compounds, including those with potential anticancer and anti-inflammatory activities. publish.csiro.au This highlights the potential of ketone-containing building blocks in generating diverse heterocyclic libraries.

Precursor in the Development of Functional Materials

The unique chemical structure of this compound also makes it an attractive monomer or precursor for the synthesis of functional polymers with tailored properties. ntu.edu.sg

Synthesis of Semiconducting Polymers and Organic Electronics Components

While direct polymerization of this compound into a semiconducting polymer is not a common approach, it can be chemically modified to produce monomers suitable for this purpose. The ketone and methoxy functionalities provide handles for introducing conjugated segments, which are essential for charge transport in organic semiconductors. For instance, the ketone could be converted into a thiophene (B33073) or furan (B31954) ring, common building blocks in conducting polymers. The methoxy group can enhance the solubility of the resulting polymers, which is a crucial factor for their processability in electronic devices.

Functionalized Polymers for Advanced Coatings and Composites

The ketone and ether groups in this compound can be exploited to create functionalized polymers for advanced coatings and composites. ntu.edu.sg The ketone can be used as a site for cross-linking, which can improve the mechanical properties and durability of the polymer. For example, it can react with dihydrazides to form stable hydrazone cross-links.

The methoxy group can impart desirable properties to the polymer, such as improved adhesion to substrates or increased flexibility. Polymers derived from monomers containing ether linkages often exhibit good thermal and chemical stability, making them suitable for demanding applications. The use of functionalized polymers in organic synthesis is a well-established field, and monomers derived from this compound could contribute to the development of new materials with tailored properties. ub.edu

Intermediates in the Research of Agrochemicals and Specialty Chemicals

The structural features of this compound make it a valuable intermediate in the synthesis of agrochemicals and other specialty chemicals. americanchemicalsuppliers.comscispace.com The combination of a ketone and an ether in a relatively small molecule allows for the efficient introduction of this fragment into larger, more complex structures.

Synthetic Pathways to Agrochemical Leads

While direct use of this compound as an agrochemical is not extensively documented, its structural framework is a key component in the synthesis of more complex and biologically active molecules. The pentan-2-one backbone can be modified to create derivatives with potential applications in agriculture. Research into related compounds demonstrates the utility of this chemical scaffold.

For instance, the introduction of different functional groups onto the pentane (B18724) chain is a common strategy in developing new agrochemicals. ucl.ac.uk Compounds such as 4-amino-4-methyl-2-pentanone and 5,5,5-trifluoro-4-methylpentan-2-amine (B1425884) are noted for their relevance in the agrochemical sector. The related solvent, 4-hydroxy-4-methylpentan-2-one, is also used in pesticide formulations and as a solvent for chemical synthesis in the agrochemical industry. arkema.com

Furthermore, the precursor 1-bromo-5-methoxypentane (B87083) is utilized as an intermediate in the synthesis of agrochemicals. The introduction of fluorine atoms into organic compounds is a well-established method for enhancing the biological efficacy of agrochemicals, and fluorinated analogues such as 4,4-difluoro-1-methoxypentan-2-one have been synthesized as potentially useful building blocks. acs.org These examples highlight the role of the this compound scaffold as a foundational structure for developing new agrochemical leads through various synthetic modifications.

Table 1: Related Pentanone Derivatives and their Agrochemical Relevance

Compound NameCAS NumberRelevance to Agrochemicals
4-hydroxy-4-methylpentan-2-one123-42-2Used in pesticide formulations and as a solvent in agrochemical synthesis. arkema.com
1-bromo-5-methoxypentane14155-86-3Intermediate in the synthesis of agrochemicals.
(E)-5-methoxypent-2-en-1-amine710328-90-8Its derivatives are explored for creating antifungal agents and other agrochemicals.

Chemical Modifications for Flavor and Fragrance Research

The field of flavor and fragrance chemistry often relies on the modification of simple organic molecules to create novel sensory experiences. While this compound itself is not listed as a fragrance or flavor agent, its chemical structure serves as a template for research into new aroma compounds.

A compelling case is the structurally similar compound, 4-mercapto-4-methylpentan-2-one, which is a potent, sulfurous-smelling flavor compound found in wine and is used as a flavoring agent. nih.gov This highlights that substitution at the C4 or C5 position of the pentan-2-one structure can lead to molecules with significant sensory properties. The replacement of the methoxy group in this compound with a thiol group dramatically alters its organoleptic properties.

Furthermore, derivatives of the this compound scaffold are being investigated. For example, profragrance conjugates, which are designed to release fragrance molecules under specific triggers like light or pH changes, sometimes utilize carbonyl-containing structures. google.com Research into derivatives like 5-(2,2,3-trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol, which is used in fragrance formulations for its woody, amber-like scent, further illustrates that the modification of simple pentanol (B124592) or pentanone structures is a fruitful avenue in fragrance research.

Table 2: Comparison of this compound with a Structurally Related Flavor Compound

FeatureThis compound4-Mercapto-4-methylpentan-2-one
CAS Number 17429-04-8 nih.gov19872-52-7 nih.gov
Molecular Formula C₆H₁₂O₂ nih.govC₆H₁₂OS nih.gov
Key Functional Groups Ketone, Ether nih.govKetone, Thiol nih.gov
Reported Use in Flavor Not for flavor useFlavoring agent or adjuvant. nih.gov

Utilization in Biomolecule Modification and Chemical Biology Probes

The specific arrangement of functional groups in this compound makes it and its derivatives valuable in the field of chemical biology for the development of molecular probes and for the modification of biomolecules. These tools are essential for studying complex biological processes, such as cellular signaling and enzyme function.

The reduced form, 5-methoxypentan-2-ol, has been identified as a precursor in the synthesis of compounds with antitumor properties that function by modulating splicing factors within cancer cells. The ability to interact with specific molecular targets like enzymes is a key feature of such molecules. The related diketone, 1-methoxypentane-2,4-dione, is also noted for its ability to interact with biological molecules, potentially through hydrogen bonding at enzyme active sites.

Precursors like 1-bromo-5-methoxypentane are explicitly used to modify biomolecules such as proteins or nucleic acids, allowing researchers to investigate cellular functions and interactions. This process of attaching a small molecule to a larger biomolecule is a fundamental technique in creating chemical probes. Chemical biology probes are often functionalized with features like diazirine groups for photo-crosslinking to identify binding partners. biorxiv.org The this compound scaffold provides a synthetically accessible platform that can be elaborated into such sophisticated molecular tools for interrogating biological systems.

Table 3: Application of Related Compounds in Biomolecule Research

Compound/PrecursorApplication AreaMechanism/Use
5-Methoxypentan-2-olMedicinal ChemistryPrecursor for synthesizing spliceosome modulators with antitumor activity.
1-Bromo-5-methoxypentaneChemical BiologyUsed as a reagent to modify biomolecules for studying biological pathways.
1-Methoxypentane-2,4-dioneBiochemistryInteracts with biological molecules like enzymes, serving as a research tool.

Concluding Perspectives and Future Research Trajectories

Current Challenges and Unaddressed Research Questions in 5-Methoxypentan-2-one Chemistry

The primary challenges in the field of this compound chemistry are deeply rooted in its synthesis and the economic viability of its production at scale. The conversion of levulinic acid to this compound is a critical area where significant questions remain.

Catalyst Development and Optimization: The efficiency of converting levulinic acid into valuable chemicals is a current research challenge. mdpi.com A major hurdle is the development of robust, selective, and cost-effective catalysts. While various catalysts have been explored for levulinic acid conversion, many suffer from issues like high cost, instability under reaction conditions, or low selectivity, leading to a mixture of products that requires costly separation. mdpi.comnih.gov

Key unaddressed questions include:

How can heterogeneous catalysts be designed to maximize the yield and selectivity of this compound from levulinic acid while minimizing the formation of byproducts like γ-valerolactone or 2-methyltetrahydrofuran? rsc.org

What are the precise mechanisms of catalyst deactivation during the conversion process, and how can more resilient catalysts be engineered for longer operational lifetimes?

Unaddressed research questions in this area are:

What are the optimal reactor designs and process conditions (temperature, pressure, flow rates) for the continuous, large-scale production of this compound?

How can the energy efficiency of the entire production chain, from biomass feedstock processing to final product purification, be improved to enhance its sustainability and economic viability?

What is the comprehensive life-cycle assessment of this compound produced from various biomass sources compared to fossil fuel-based alternatives?

Emerging Methodologies and Technologies Applicable to its Study

Addressing the challenges in this compound chemistry can be accelerated by leveraging emerging methodologies in chemical synthesis, analysis, and computational modeling.

Advanced Synthesis and Processing Technologies: Innovations in chemical processing offer pathways to more efficient and sustainable synthesis.

Flow Chemistry: Continuous flow reactors, as opposed to traditional batch reactors, can offer superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, making the process more suitable for industrial scale-up. unito.it

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency in the catalytic conversion of biomass intermediates like levulinic acid. unito.it

Advanced Biomass Conversion: Technologies like flash pyrolysis and hydrothermal liquefaction are becoming more sophisticated, offering more efficient ways to break down lignocellulosic biomass into platform molecules, including the levulinic acid precursor. energy.govmdpi.commdpi.com

High-Throughput Analytical Techniques: A deeper understanding of the reaction pathways and product purity requires sophisticated analytical tools.

Chromatography and Mass Spectrometry: Advanced methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are essential for the precise separation and quantification of this compound and related furanic compounds in complex reaction mixtures. mdpi.comresearchgate.netshimadzu.comnih.gov

Solid Phase Extraction (SPE): SPE techniques can be used for the effective purification, isolation, and concentration of furan (B31954) derivatives from liquid samples, enabling more accurate analysis. researchgate.net

Computational Chemistry and Modeling: In silico approaches are becoming indispensable for accelerating catalyst design and understanding reaction mechanisms.

Density Functional Theory (DFT): DFT calculations can provide deep insights into reaction pathways, transition states, and the electronic properties of catalysts, guiding the rational design of more efficient catalytic systems. researchgate.net

Computational Fluid Dynamics (CFD): CFD can be used to model and optimize reactor design and performance, facilitating a smoother transition from lab-scale experiments to industrial production.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods are powerful tools for modeling complex enzymatic or catalytic systems, helping to elucidate complete reaction mechanisms that remain a formidable theoretical challenge. acs.org

Potential for Interdisciplinary Collaborations in Future Research Endeavors

The complex challenges associated with developing sustainable chemical processes necessitate a move beyond traditional disciplinary silos. berkeley.eduresearchgate.net The future of this compound research is intrinsically linked to collaborations that span multiple scientific and engineering fields. acs.orgacs.org

Chemistry and Chemical Engineering: Collaboration between chemists designing catalysts and chemical engineers designing reactors is paramount. researchgate.net This synergy is crucial for translating a successful lab-scale reaction into a viable, efficient, and scalable industrial process.

Materials Science and Catalysis: Material scientists can contribute to the design and synthesis of novel catalyst support materials (e.g., mesoporous silica, doped carbons) that enhance the stability, activity, and selectivity of the active catalytic species.

Computational Science and Experimental Chemistry: A strong feedback loop between computational chemists modeling reaction mechanisms and experimental chemists synthesizing and testing catalysts can significantly accelerate the discovery of new and improved catalytic systems. nih.govrsc.org

Agronomy and Environmental Science: For biomass-derived chemicals, collaboration with agronomists is needed to ensure a sustainable and efficient feedstock supply chain. nih.gov Environmental scientists are crucial for conducting thorough life-cycle assessments to ensure that the technology is genuinely "green" and sustainable from cradle to grave. berkeley.edu

The following table outlines a potential framework for addressing key research questions through interdisciplinary efforts.

Unaddressed Research QuestionEmerging Methodology/TechnologyKey Interdisciplinary Collaborations
How can catalyst selectivity for this compound be maximized?Density Functional Theory (DFT) Modeling; High-Throughput Catalyst ScreeningComputational Chemistry, Organic/Inorganic Chemistry, Materials Science
What is the optimal design for a continuous flow production process?Flow Chemistry Reactors; Computational Fluid Dynamics (CFD)Chemical Engineering, Organic Chemistry, Computational Science
How can the overall energy efficiency of the biorefinery process be improved?Microwave-Assisted Synthesis; Process Integration and Pinch AnalysisChemical Engineering, Green Chemistry, Energy Engineering
What is the full environmental impact and life cycle of this compound as a biofuel?Life-Cycle Assessment (LCA); Advanced Analytical Techniques (GC-MS/MS)Environmental Science, Chemical Engineering, Analytical Chemistry, Agronomy

Q & A

Basic: What are the optimal synthetic routes for 5-methoxypentan-2-one, and how can yield be maximized?

Methodological Answer:
Synthesis of this compound typically involves ketone functionalization and methoxy-group introduction. Key considerations include:

  • Reagent selection : Use alkylating agents like methyl iodide in the presence of a base (e.g., NaH) for methoxy-group installation.
  • Reaction conditions : Control temperature (e.g., 0–25°C) to minimize side reactions like over-alkylation or ester hydrolysis.
  • Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) ensures high purity .
  • Yield optimization : Pre-activation of intermediates (e.g., silylation of hydroxyl groups) improves reaction efficiency.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR :
    • ¹H NMR : Identify methoxy protons (δ 3.2–3.4 ppm) and ketone-adjacent methyl groups (δ 2.1–2.3 ppm).
    • ¹³C NMR : Confirm carbonyl carbon (δ 205–210 ppm) and methoxy carbon (δ 50–55 ppm) .
  • IR : Strong absorption at ~1715 cm⁻¹ confirms the ketone group.
  • Mass spectrometry : Molecular ion peak at m/z 130.1 ([M+H]⁺) validates the molecular formula (C₆H₁₀O₂) .

Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?

Methodological Answer:
Contradictions often arise from conformational dynamics or impurities:

  • Variable Temperature NMR : Perform experiments at −40°C to slow rotational isomerism and clarify splitting patterns.
  • Computational modeling : Use DFT calculations (e.g., Gaussian09) to predict coupling constants and compare with experimental data.
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure of derivatives (e.g., oxime or hydrazone analogs) .

Advanced: What strategies mitigate by-product formation during the synthesis of this compound analogs?

Methodological Answer:
By-products (e.g., over-oxidized or dimerized species) can be minimized via:

  • Protecting groups : Temporarily block reactive sites (e.g., TBS protection for hydroxyl groups) during methoxy installation.
  • Catalytic control : Use Pd/C or Raney Ni for selective hydrogenation of intermediates.
  • In-situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (potential irritant).
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for drug discovery?

Methodological Answer:

  • Bioisosteric replacement : Substitute the methoxy group with ethoxy or trifluoromethoxy to modulate lipophilicity.
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding at the ketone group).
  • In-vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with activity .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent selection : Use ethyl acetate/hexane (1:3) or diethyl ether for high-purity crystals.
  • Cooling rate : Gradual cooling (−4°C/hour) prevents oiling-out.
  • Seed crystals : Introduce pure this compound seeds to initiate crystallization .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to identify electrophilic sites.
  • Reactivity descriptors : Use Fukui indices to predict regioselectivity in enolate formation.
  • MD simulations : Model solvent effects (e.g., THF vs. DMF) on transition states .

Basic: What chromatographic methods separate this compound from reaction mixtures?

Methodological Answer:

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and a temperature gradient (50°C to 250°C at 10°C/min).
  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .

Advanced: How does the methoxy group in this compound influence its electronic properties compared to non-substituted ketones?

Methodological Answer:

  • Electron donation : Methoxy’s +M effect reduces ketone electrophilicity, slowing nucleophilic attack.
  • Steric effects : Ortho-methoxy substituents hinder approach of bulky nucleophiles.
  • Spectroscopic shifts : Compare ¹³C NMR of this compound (δ 205 ppm) vs. pentan-2-one (δ 209 ppm) to quantify electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.